molecular formula C17H15ClN2O2S B2679529 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide CAS No. 919017-91-7

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2679529
CAS No.: 919017-91-7
M. Wt: 346.83
InChI Key: LMMJQDUDLNXQKP-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorobenzyl group at position 5 and a 2,4-dimethylfuran-3-carboxamide moiety at position 2. The compound is synthesized via acylation of 5-(4-chlorobenzyl)thiazol-2-amine intermediates, as described in analogous synthetic routes for structurally related compounds . Key physical properties include a melting point of 140–141°C and a high synthetic yield (93%), as reported for its structural isomer, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-9-22-11(2)15(10)16(21)20-17-19-8-14(23-17)7-12-3-5-13(18)6-4-12/h3-6,8-9H,7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMJQDUDLNXQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the Thiazole and Furan Rings: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Agrochemicals: The compound may exhibit pesticidal or herbicidal properties, making it useful in agricultural applications.

    Material Science: Its unique electronic properties could be utilized in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and furan rings could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name Core Structure Modifications Melting Point (°C) Yield (%) Biological Activity Reference
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide (Target) 2,4-Dimethylfuran-3-carboxamide 140–141 93 Assumed anticancer (based on analogs)
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) 2,5-Dimethylfuran-3-carboxamide (isomer) 140–141 93 Not explicitly stated
2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4c) Chloroacetamide substituent 159 87 No reported activity
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiophene-2-carboxamide; 2,4-dichlorobenzyl substituent Significant cytotoxic/cytostatic effects
N-(5-R-Benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides Morpholin-4-yl-2-oxoacetamide substituent High Anticancer activity (NCI screening)

Key Findings:

Structural Modifications and Physicochemical Properties :

  • The 2,4-dimethylfuran-3-carboxamide group in the target compound contributes to a lower melting point (140–141°C) compared to the chloroacetamide derivative (159°C), likely due to reduced crystallinity from the branched methyl groups .
  • Thiophene-2-carboxamide analogs (e.g., compound 5f) exhibit enhanced cytotoxicity compared to furan-based derivatives, possibly due to thiophene’s superior electron delocalization and metabolic stability .

Synthetic Routes :

  • The target compound and its analogs are synthesized via acylation of 5-(4-R-benzyl)thiazol-2-amines with appropriate acyl chlorides. For example, chloroacetyl chloride yields chloroacetamides, while furan- or thiophene-carbonyl chlorides produce carboxamide derivatives .

Biological Activity :

  • Thiophene-2-carboxamide derivatives (e.g., 5f) demonstrate potent cytotoxic effects, highlighting the importance of heterocycle choice in bioactivity .
  • Morpholin-4-yl-2-oxoacetamides show promise in NCI anticancer screenings, suggesting that polar substituents like morpholine enhance target engagement or solubility .

Substituent Effects: The 4-chlorobenzyl group is a common feature in active analogs, likely contributing to lipophilicity and receptor binding. Replacing chlorine with other halogens (e.g., 2,4-dichlorobenzyl in 5f) may modulate potency . Methyl groups on the furan ring (2,4 vs.

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, including antibacterial and cytotoxic effects, along with relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H15_{15}ClN2_2OS. The compound features a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit potent antimicrobial properties. In particular, derivatives with halogen substitutions, such as the 4-chlorobenzyl group in this compound, have shown enhanced antibacterial activity against gram-positive bacteria and mycobacteria.

  • Study Findings : A series of thiazole derivatives were tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with similar structures to this compound exhibited submicromolar activity against these pathogens .
CompoundActivity Against MRSACytotoxicity (IC50)
This compoundYesModerate
4-chlorocinnamanilidesYesLow
3,4-dichlorocinnamanilidesYesVery Low

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using various cancer models to determine the potential of the compound as an anticancer agent.

  • Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is essential for optimizing their biological efficacy. Modifications on the thiazole ring or substituents like the 4-chlorobenzyl group can significantly influence both antimicrobial and anticancer activities.

Key Insights:

  • Halogen Substitution : The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, contributing to its biological activity.
  • Furan Ring Contribution : The furan moiety may play a role in stabilizing interactions with biological targets due to its electron-rich nature.

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